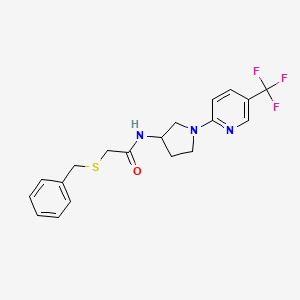

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorobenzyl compounds are a class of organic compounds that contain a benzyl group bonded to a fluorine atom . They are often used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of fluorobenzyl compounds often involves the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid . Another method involves the use of N-fluoropyridinium salts as precursors .Molecular Structure Analysis

The molecular structure of fluorobenzyl compounds is characterized by the presence of a benzyl group (a benzene ring attached to a CH2 group) and a fluorine atom . The exact structure would depend on the specific compound.Chemical Reactions Analysis

Fluorobenzyl compounds can undergo various chemical reactions, including protodeboronation, a reaction that involves the removal of a boron group . They can also participate in anti-Markovnikov alkene hydromethylation, a valuable but less-known transformation .Physical And Chemical Properties Analysis

Fluorobenzyl compounds have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学的研究の応用

Synthesis Techniques and Reactions

Decarboxylative Fluorination : A transition-metal-free decarboxylative fluorination technique suitable for electron-rich five-membered heteroaromatic carboxylic acids, including pyrazole, has been developed. This method involves the use of Selectfluor for fluorination, resulting in fluorinated dimer products from nitrogen-containing heteroaromatic carboxylic acids, suggesting potential applications in synthesizing fluorinated derivatives of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).

1,3-Dipolar Cycloaddition : The synthesis of 2-Fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives via the reaction of difluorocarbene with N-substituted ketone imines demonstrates the versatile reactivity of fluoro-substituted pyrazoles. This highlights a method for introducing fluoro-groups into the pyrazole ring, potentially applicable to derivatives of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (M. Novikov et al., 2005).

Molecular Framework and Sensing Applications

Lanthanide Metal-Organic Frameworks : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing sensitivity to benzaldehyde-based derivatives. This suggests potential for the development of fluorescence sensors based on the structural framework of pyrazole derivatives (B. Shi et al., 2015).

Robust Lanthanide MOF for Multifunctional Applications : A lanthanide metal–organic framework (MOF) utilizing a tricarboxylate ligand showed excellent properties for Fe(III) detection, CO2 capture, and catalysis in cyclization reactions. This underscores the versatility of pyrazole derivatives in creating MOFs for environmental and analytical applications (Jing Tan et al., 2018).

Optical and Electronic Properties

Antipyrine Derivatives for Thin Films : Antipyrine derivatives, related to the pyrazole structure, have been synthesized and studied for their optical and electronic properties when formed into thin films. This research indicates potential for 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives in electronic and photonic applications (N. El-Ghamaz et al., 2017).

Bioactive Molecule Encapsulation for Drug Delivery : The [Zn4O(3,5-dimethyl-4-carboxypyrazolato)3] MOF has been explored for the encapsulation of bioactive molecules for controlled drug delivery, showcasing the applicability of pyrazole-based MOFs in pharmaceuticals (Seyyed Abbas Noorian et al., 2020).

作用機序

Target of Action

Similar compounds have been known to target enzymes such as aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Given its potential interaction with aldose reductase, it may influence the polyol pathway . This pathway is involved in glucose metabolism and its dysregulation can lead to complications in diseases like diabetes.

Result of Action

If it indeed targets aldose reductase, it could potentially reduce the flux of glucose through the polyol pathway, thereby mitigating the harmful effects of excessive glucose metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other interacting molecules. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the ionization state of the compound and its target. Similarly, temperature can affect the kinetic energy of the molecules and thus the rate of interaction .

Safety and Hazards

将来の方向性

The interest in the development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . High availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have accelerated developments in this field .

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCBBFGBOHULFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2F)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

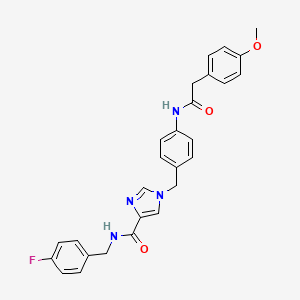

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2742027.png)

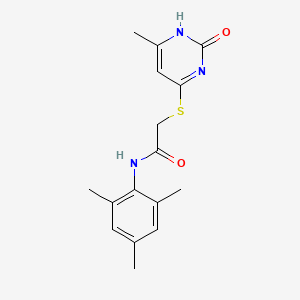

![[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride](/img/structure/B2742031.png)

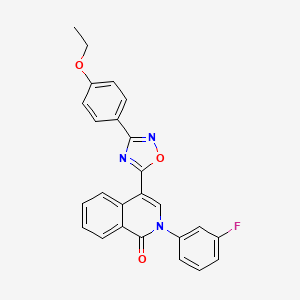

![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)

![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2742048.png)